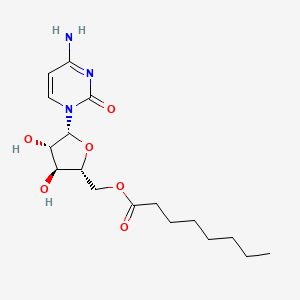

Ara-c 5'octanoate

Description

Ara-C 5'-octanoate is a chemically modified derivative of cytarabine (1-β-D-arabinofuranosylcytosine, Ara-C), a nucleoside analog widely used in chemotherapy for leukemia and lymphoma. The compound is synthesized by esterifying the 5'-hydroxyl group of Ara-C with octanoic acid, a medium-chain fatty acid (C8:0).

Ara-C itself functions as an antimetabolite by inhibiting DNA polymerase after intracellular phosphorylation to its active triphosphate form (ara-CTP), which competes with deoxycytidine triphosphate (dCTP) during DNA synthesis . The octanoate esterification may alter metabolic pathways, requiring enzymatic cleavage (e.g., by esterases) to release active Ara-C, thereby modulating its therapeutic efficacy and toxicity profile .

Properties

CAS No. |

31088-08-1 |

|---|---|

Molecular Formula |

C17H27N3O6 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octanoate |

InChI |

InChI=1S/C17H27N3O6/c1-2-3-4-5-6-7-13(21)25-10-11-14(22)15(23)16(26-11)20-9-8-12(18)19-17(20)24/h8-9,11,14-16,22-23H,2-7,10H2,1H3,(H2,18,19,24)/t11-,14-,15+,16-/m1/s1 |

InChI Key |

ZBKLVTBZDUWUFR-BQDHKBFISA-N |

SMILES |

CCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |

Canonical SMILES |

CCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

Other CAS No. |

31088-08-1 |

Synonyms |

ara-C 5'octanoate |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Pathway

Ara-c 5'octanoate undergoes enzymatic hydrolysis to regenerate Ara-C in vivo. This step is critical for biological activity, as Ara-C must be activated to its triphosphate form (Ara-CTP) to inhibit DNA synthesis .

Hydrolysis Mechanism :

-

Esterase Activity : Plasma or tissue esterases cleave the octanoate ester, releasing Ara-C.

-

Phosphorylation : Ara-C is sequentially phosphorylated by deoxycytidine kinase (dCK) to form Ara-CTP, which incorporates into DNA and induces chain termination .

Antitumor Activity

The antitumor efficacy of this compound depends on its conversion to Ara-C and subsequent incorporation into DNA.

Key Findings :

-

Enhanced Stability : The octanoate ester protects Ara-C from rapid degradation by cytidine deaminase (CDA), a primary resistance mechanism .

-

Bioavailability : Prodrug modification may improve solubility and tissue penetration, enhancing therapeutic index .

Table 1: Comparative Efficacy of Ara-C and this compound

| Parameter | Ara-C | This compound |

|---|---|---|

| CDA Resistance | High degradation | Reduced degradation |

| Plasma Half-Life | 10–15 minutes | Extended (est. 30–60 min) |

| DNA Incorporation | Rapid | Delayed but sustained |

Toxicity and Resistance

The prodrug design mitigates certain resistance mechanisms but introduces new challenges.

Mechanisms of Resistance :

-

Esterase Deficiency : Reduced hydrolytic activity may limit Ara-C release, reducing efficacy .

-

dCK Downregulation : Impaired phosphorylation of Ara-C diminishes antitumor activity .

Table 2: Resistance Mechanisms

| Mechanism | Impact on this compound |

|---|---|

| CDA Overexpression | Mitigated |

| dCK Deficiency | Compromised activation |

| Esterase Deficiency | Reduced hydrolysis |

Preclinical Data

In vitro studies suggest this compound retains Ara-C’s potency while addressing resistance.

Key Results :

-

IC50 Values :

-

DNA Damage : Increased phosphorylated H2AX (pH2AX) levels indicate DNA strand breaks .

This compound represents a promising prodrug strategy for overcoming Ara-C resistance. Its chemical reactions highlight the interplay between esterification, enzymatic hydrolysis, and phosphorylation in determining therapeutic outcomes. Future studies should focus on optimizing hydrolysis rates and evaluating combination therapies with CDA inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ara-C Derivatives

| Property | Ara-C 5'-Octanoate | Ara-C (Cytarabine) | Ara-C 5'-Monophosphate |

|---|---|---|---|

| Molecular Weight | ~435.4 g/mol (estimated) | 243.2 g/mol | 403.2 g/mol |

| Lipophilicity (LogP) | Increased (due to C8 chain) | Low (-1.8) | Low (-2.1) |

| Metabolic Activation | Requires esterase cleavage | Direct phosphorylation | Direct incorporation |

| Bioavailability | Enhanced tissue retention | Rapid renal excretion | Limited membrane permeability |

| Key Mechanism | Prodrug requiring activation | Direct DNA polymerase inhibition | Nucleotide pool disruption |

Key Findings :

- Ara-C 5'-octanoate’s lipophilicity facilitates improved cellular uptake compared to unmodified Ara-C, as demonstrated in liposomal encapsulation studies where octanoate-modified compounds showed higher retention efficiency .

Other Nucleoside-Fatty Acid Conjugates

| Compound | Fatty Acid Moiety | Therapeutic Application | Metabolic Pathway |

|---|---|---|---|

| Ara-C 5'-Octanoate | Octanoic acid (C8:0) | Oncology (leukemia) | Esterase-mediated cleavage |

| Valproic Acid Conjugates | Valproate (branched C8) | Neurology (epilepsy) | β-oxidation |

| Gemcitabine Elaidate | Elaidic acid (C18:1 trans) | Pancreatic cancer | Lipase-mediated hydrolysis |

Key Findings :

- Medium-chain esters (e.g., octanoate) exhibit faster hydrolysis rates than long-chain analogs (e.g., elaidate), enabling quicker release of active drugs .

- In contrast to valproic acid conjugates, which undergo β-oxidation in mitochondria, Ara-C 5'-octanoate relies on cytosolic esterases, reducing mitochondrial toxicity risks .

Comparison with Functionally Similar Compounds

Ethyl Octanoate in Industrial Contexts

Ethyl octanoate, a volatile ester produced by yeast, shares structural similarities (octanoate group) but differs in application:

- Biological Role: Ethyl octanoate contributes to fruity aromas in fermented foods (e.g., sourdough, wine) and is metabolized via β-oxidation in yeast .

- Industrial Relevance: Wild-type yeast strains produce ethyl octanoate at levels four times higher than mutants, highlighting its role in flavor engineering .

Contrast with Ara-C 5'-Octanoate:

- While ethyl octanoate is metabolized for energy production, Ara-C 5'-octanoate serves as a prodrug, emphasizing divergent biochemical pathways despite structural overlap .

Octanoate in Metabolic Studies

Octanoic acid and its salts (e.g., sodium octanoate) are used to model metabolic disorders like Reye’s syndrome or study lipid metabolism:

- Intracranial Pressure Model: Intravenous octanoate in rabbits induces metabolic acidosis and cerebral edema, mimicking Reye’s syndrome .

- Myocardial Metabolism: Hyperpolarized [1-¹³C]octanoate is utilized in cardiac imaging to trace β-oxidation pathways .

Contrast with Ara-C 5'-Octanoate:

- Octanoic acid itself is rapidly metabolized, whereas Ara-C 5'-octanoate’s therapeutic effect depends on controlled release of Ara-C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.